molecular formula C22H21N5O3 B14963790 2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(2-methylphenyl)acetamide

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N-(2-methylphenyl)acetamide

Cat. No.: B14963790
M. Wt: 403.4 g/mol
InChI Key: QECYAGCMYXILHT-UHFFFAOYSA-N
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Description

2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-(2-METHYLPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

The synthesis of 2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-(2-METHYLPHENYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the triazole and pyrimidine intermediates, followed by their fusion and subsequent functionalization. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-(2-METHYLPHENYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyrimidine rings allow it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidines and related heterocyclic compounds. Compared to these, 2-[7-(4-METHOXYPHENYL)-5-METHYL-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-C]PYRIMIDIN-2-YL]-N-(2-METHYLPHENYL)ACETAMIDE is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

IUPAC Name

2-[7-(4-methoxyphenyl)-5-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C22H21N5O3/c1-14-6-4-5-7-18(14)24-21(28)13-26-22(29)27-15(2)23-19(12-20(27)25-26)16-8-10-17(30-3)11-9-16/h4-12H,13H2,1-3H3,(H,24,28)

InChI Key

QECYAGCMYXILHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=C(C=C4)OC)C

Origin of Product

United States

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